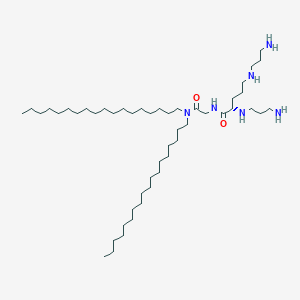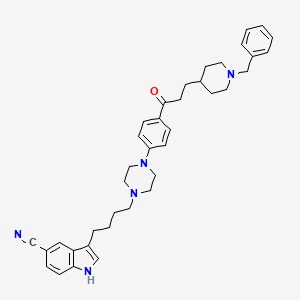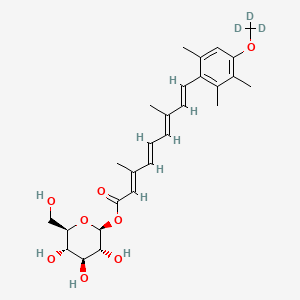
Acitretin-d3 O-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acitretin-d3 O- is a deuterated form of acitretin, a second-generation retinoid primarily used in the treatment of severe psoriasis. This compound is a synthetic derivative of vitamin A and is known for its ability to regulate cell growth and differentiation in the skin .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acitretin-d3 O- involves the incorporation of deuterium atoms into the acitretin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the synthesis process. For example, the preparation of acitretin-d3 O- can involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium .
Industrial Production Methods
Industrial production of acitretin-d3 O- follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. Techniques such as liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) are employed to monitor the incorporation of deuterium and to separate the desired isomers .
Analyse Chemischer Reaktionen
Types of Reactions
Acitretin-d3 O- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of acitretin-d3 O- can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Wissenschaftliche Forschungsanwendungen
Acitretin-d3 O- has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of acitretin and its metabolites.
Biology: Studied for its effects on cell differentiation and proliferation.
Medicine: Investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Industry: Used in the development of topical formulations for the treatment of skin disorders
Wirkmechanismus
The mechanism of action of acitretin-d3 O- involves its interaction with retinoid receptors in the skin. These receptors, including RXR and RAR, help normalize the growth cycle of skin cells by inhibiting excessive cell growth and keratinization. This leads to a reduction in the thickening of the skin, plaque formation, and scaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etretinate: A precursor to acitretin with a longer half-life.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions.
Isotretinoin: Used primarily for severe acne
Uniqueness
Acitretin-d3 O- is unique due to its deuterated nature, which provides enhanced stability and allows for more precise analytical measurements. This makes it particularly valuable in research settings where accurate quantification is essential .
Eigenschaften
Molekularformel |
C27H36O8 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2E,4E,6E,8E)-3,7-dimethyl-9-[2,3,6-trimethyl-4-(trideuteriomethoxy)phenyl]nona-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C27H36O8/c1-15(10-11-20-17(3)13-21(33-6)19(5)18(20)4)8-7-9-16(2)12-23(29)35-27-26(32)25(31)24(30)22(14-28)34-27/h7-13,22,24-28,30-32H,14H2,1-6H3/b9-7+,11-10+,15-8+,16-12+/t22-,24-,25+,26-,27+/m1/s1/i6D3 |
InChI-Schlüssel |
HYNDLGJCORMORO-ULJGPOFISA-N |
Isomerische SMILES |
[2H]C([2H])([2H])OC1=C(C(=C(C(=C1)C)/C=C/C(=C/C=C/C(=C/C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/C)C)C |
Kanonische SMILES |
CC1=CC(=C(C(=C1C=CC(=CC=CC(=CC(=O)OC2C(C(C(C(O2)CO)O)O)O)C)C)C)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


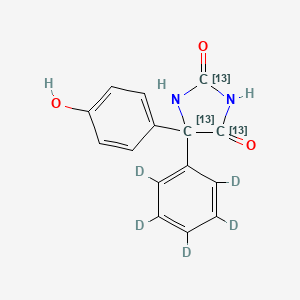

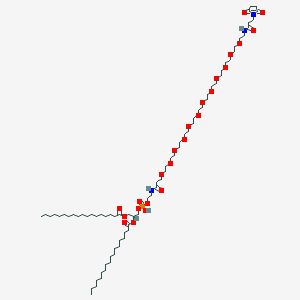

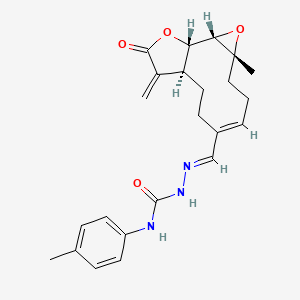
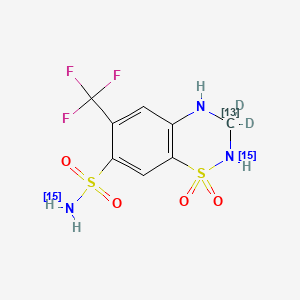
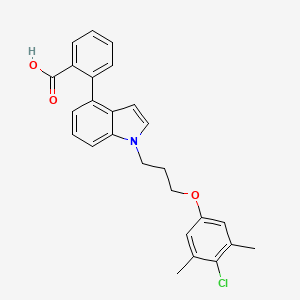
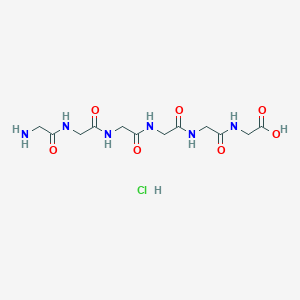
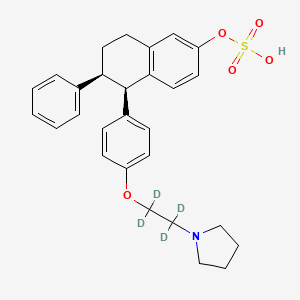
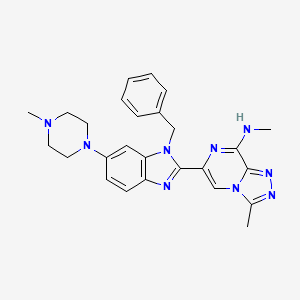
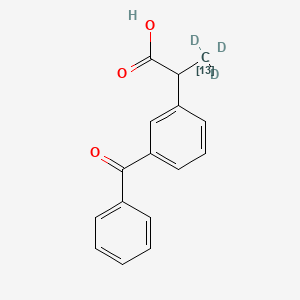
![4-methyl-7-[[5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl]methoxy]chromen-2-one](/img/structure/B12414863.png)
